3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid
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Overview
Description
3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C12H10Cl2N4O2. It is characterized by the presence of a pyrazine ring substituted with amino, chloro, and benzylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired substitutions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to various substituted pyrazine derivatives .
Scientific Research Applications
3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Amino-6-chloro-5-((4-chlorobenzyl)amino)pyrazine-2-carboxylic acid include:
- 2-Amino-3-chloropyrazine
- 5-Amino-3-bromo-2-chloropyridine
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of substituents on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-amino-6-chloro-5-[(4-chlorophenyl)methylamino]pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2/c13-7-3-1-6(2-4-7)5-16-11-9(14)17-8(12(19)20)10(15)18-11/h1-4H,5H2,(H,19,20)(H3,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZPRVJDMTUWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC(=C(N=C2Cl)C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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